molecular formula C13H10F3NO3 B1404670 Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate CAS No. 773089-44-4

Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate

Cat. No. B1404670
CAS RN: 773089-44-4
M. Wt: 285.22 g/mol
InChI Key: AZHDVDXWRLOFJB-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate is a chemical compound with the molecular formula C13H10F3NO3 . It is used in various scientific research applications, ranging from drug development to materials science.


Synthesis Analysis

The synthesis of ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate involves several steps. In one general experimental procedure, a dry, one-necked, 50-mL round-bottomed flask was charged with 5 mL of dry MeCN, 1.0 mmol of ethyl-2-cyanoacetate and 1.0 mmol of NaH . The compound has also been synthesized through the Vilsmeier–Haack reaction .


Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate can be represented by the InChI code 1S/C13H10F3NO3/c1-2-19-12(18)10(8-17)6-9-4-3-5-11(7-9)20-13(14,15)16/h3-7H,2H2,1H3/b10-6+ . This indicates the presence of an ethyl group, a cyano group, a trifluoromethoxy group, and a phenyl group in the molecule .


Chemical Reactions Analysis

Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate is a highly activated acceptor and undergoes the phospha-Michael reaction upon trituration of the reagents at room temperature . It also undergoes protodeboronation, a process that is not well developed .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate is a solid at room temperature . It has a molecular weight of 285.22 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Biodegradation and Fate in Environmental Contexts

One area of research that could be indirectly related is the study of the biodegradation and environmental fate of chemical compounds, particularly those used in fuels or as additives in various industrial applications. For example, research on ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, explores its biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates have been identified. This research highlights the microbial pathways and potential environmental impacts of such compounds, which could be relevant for understanding the environmental behavior of related chemical substances (Thornton et al., 2020).

properties

IUPAC Name

ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-19-12(18)10(8-17)6-9-4-3-5-11(7-9)20-13(14,15)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHDVDXWRLOFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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